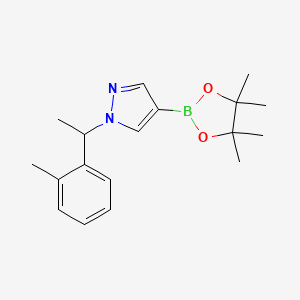
N-Demethyl Olanzapine-d8
Overview
Description
N-Demethyl Olanzapine-d8 is a useful research compound. Its molecular formula is C16H18N4S and its molecular weight is 306.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
N-Demethyl Olanzapine-d8, also known as N-Desmethylolanzapine, is a metabolite of Olanzapine . Olanzapine is an atypical antipsychotic drug that functions as a selective monoaminergic antagonist . It has high binding affinity for the serotonin (5-HT 2A/2C), dopamine (D1–4), muscarinic (M1–5), histamine H1, and adrenergic α1 receptors . These receptors are the primary targets of Olanzapine and likely the targets of this compound as well.
Mode of Action
This means it binds to these receptors and blocks or dampens the neurotransmitter signals . Given that this compound is a metabolite of Olanzapine, it may have similar interactions with these receptors.
Biochemical Pathways
Olanzapine affects several biochemical pathways due to its broad spectrum of receptor antagonism. It primarily impacts the dopaminergic pathways in the mesolimbic system, which is associated with its antipsychotic effects . It also influences serotonergic, muscarinic, histaminergic, and adrenergic pathways, contributing to its diverse pharmacological profile
Pharmacokinetics
Olanzapine is extensively metabolized in the body to form various metabolites, including this compound . This metabolism is primarily carried out by the enzymes CYP1A2 and CYP2D6 . The metabolites, including this compound, are pharmacologically inactive
Result of Action
The parent compound, olanzapine, has been shown to reduce symptoms of schizophrenia and bipolar disorder, likely due to its antagonistic effects on various neurotransmitter receptors . As this compound is a metabolite of Olanzapine, it is considered to be pharmacologically inactive .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. These may include the individual’s metabolic rate, the presence of other drugs, and the individual’s overall health status. For instance, the activity of the CYP1A2 and CYP2D6 enzymes, which metabolize Olanzapine to this compound, can be affected by other medications and certain lifestyle factors .
Properties
IUPAC Name |
2-methyl-4-(2,2,3,3,5,5,6,6-octadeuteriopiperazin-1-yl)-10H-thieno[2,3-b][1,5]benzodiazepine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N4S/c1-11-10-12-15(20-8-6-17-7-9-20)18-13-4-2-3-5-14(13)19-16(12)21-11/h2-5,10,17,19H,6-9H2,1H3/i6D2,7D2,8D2,9D2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHPIXVHJEIZKJW-COMRDEPKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(S1)NC3=CC=CC=C3N=C2N4CCNCC4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1(C(N(C(C(N1)([2H])[2H])([2H])[2H])C2=NC3=CC=CC=C3NC4=C2C=C(S4)C)([2H])[2H])[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![2-[(4-ethoxyphenyl)amino]-5,6-dimethylpyrimidin-4(3H)-one](/img/structure/B1493646.png)
![4-(5-Chloromethyl-[1,2,4]oxadiazol-3-yl)-phenol](/img/structure/B1493647.png)


![1-{[(2-Ethoxyphenyl)amino]methyl}cyclobutan-1-ol](/img/structure/B1493656.png)
![1-{[Ethyl(2-methylphenyl)amino]methyl}cyclobutan-1-ol](/img/structure/B1493657.png)

![6-Chloropyrido[3,4-d]pyrimidin-4(3H)-one](/img/structure/B1493660.png)

